molecular formula C13H11NO B13876600 1-[2-(Pyridin-3-yl)phenyl]ethanone

1-[2-(Pyridin-3-yl)phenyl]ethanone

Cat. No.: B13876600
M. Wt: 197.23 g/mol
InChI Key: ATYHPHFCJWYNKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Pyridin-3-yl)phenyl]ethanone, also known as 2-Phenyl-1-(pyridin-3-yl)ethanone, is an organic compound with the molecular formula C13H11NO. This compound is characterized by the presence of a phenyl group and a pyridinyl group attached to an ethanone backbone. It is a solid at room temperature and is used in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Pyridin-3-yl)phenyl]ethanone can be achieved through several methods. One common method involves the reaction of 2-bromopyridine with phenylacetic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Another method involves the use of a Grignard reagent. In this approach, phenylmagnesium bromide is reacted with 3-pyridinecarboxaldehyde to form the desired product. This reaction is usually performed in an anhydrous ether solvent under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Pyridin-3-yl)phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-[2-(Pyridin-3-yl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways or activate receptors that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Acetylpyridine: Similar structure but lacks the phenyl group.

    2-Phenyl-1-(pyridin-2-yl)ethanone: Similar structure but with the pyridinyl group at a different position.

    1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone: Similar structure with additional substituents.

Uniqueness

1-[2-(Pyridin-3-yl)phenyl]ethanone is unique due to the specific positioning of the phenyl and pyridinyl groups, which imparts distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit a range of activities that are not observed in similar compounds .

Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

1-(2-pyridin-3-ylphenyl)ethanone

InChI

InChI=1S/C13H11NO/c1-10(15)12-6-2-3-7-13(12)11-5-4-8-14-9-11/h2-9H,1H3

InChI Key

ATYHPHFCJWYNKH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.